Tert-butyl 4-formyl-4-(prop-2-yn-1-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-formyl-4-(prop-2-yn-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H21NO2. It is a piperidine derivative, characterized by the presence of a tert-butyl group, a formyl group, and a prop-2-yn-1-yl group attached to the piperidine ring. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formyl-4-(prop-2-yn-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the tert-butyl, formyl, and prop-2-yn-1-yl groups. One common method involves the use of tert-butyl chloroformate to introduce the tert-butyl group, followed by formylation and alkynylation reactions to introduce the formyl and prop-2-yn-1-yl groups, respectively .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-formyl-4-(prop-2-yn-1-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Tert-butyl 4-carboxyl-4-(prop-2-yn-1-yl)piperidine-1-carboxylate.
Reduction: Tert-butyl 4-hydroxymethyl-4-(prop-2-yn-1-yl)piperidine-1-carboxylate.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-formyl-4-(prop-2-yn-1-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-4-(prop-2-yn-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The prop-2-yn-1-yl group can participate in click chemistry reactions, facilitating the formation of bioconjugates .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Tert-butyl 4-formylpiperidine-1-carboxylate: Lacks the prop-2-yn-1-yl group, reducing its utility in click chemistry applications.
Uniqueness
Tert-butyl 4-formyl-4-(prop-2-yn-1-yl)piperidine-1-carboxylate is unique due to the presence of both the formyl and prop-2-yn-1-yl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl 4-formyl-4-prop-2-ynylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-5-6-14(11-16)7-9-15(10-8-14)12(17)18-13(2,3)4/h1,11H,6-10H2,2-4H3 |
InChI Key |
KKYPIBVAZBTOEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC#C)C=O |
Origin of Product |
United States |
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